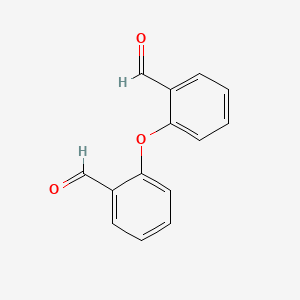

双(2-甲酰苯基)醚

描述

Synthesis Analysis

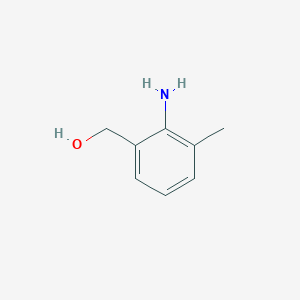

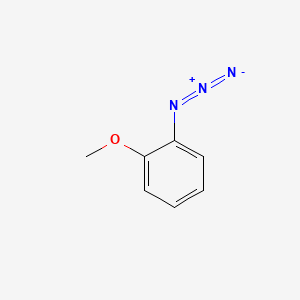

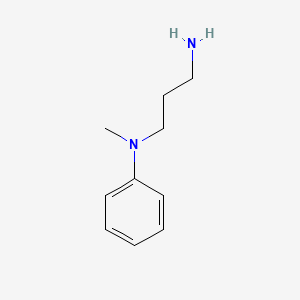

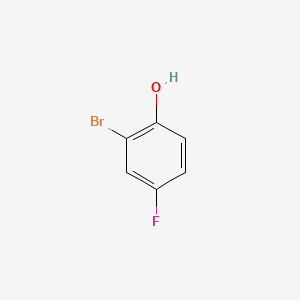

The synthesis of Bis(2-formylphenyl) ether and related compounds often involves reactions that yield aromatic poly(ether benzoxazole)s and other polymers. For example, a bis(o-aminophenol) with a noncoplanar structure and ether linkages was synthesized from 2-benzyloxy-4-fluoronitrobenzene and biphenyl-2,2'-diol, followed by reduction, facilitating the production of aromatic poly(ether benzoxazole)s with high thermal stability and solubility in certain solvents (Imai et al., 2002). Additionally, catalytic asymmetric synthesis techniques have been employed to produce chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, showcasing the versatility in the synthesis approaches involving bis(2-formylphenyl) ether (Soai et al., 1994).

Molecular Structure Analysis

The structural characterization of compounds related to Bis(2-formylphenyl) ether, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, reveals pseudotetrahedral geometries and exceptional photophysical properties. These studies highlight the compound's potential in electronic and photonic applications due to its unique molecular structure (Kuang et al., 2002).

Chemical Reactions and Properties

Bis(2-formylphenyl) ether participates in various chemical reactions, including the synthesis of aromatic poly(ether imide)s from bis(ether anhydrides) containing bulky substituents. These reactions produce polymers with high glass transition temperatures and thermal stability, demonstrating the compound's role in creating materials with desirable thermal and mechanical properties (Kim & Hay, 1993).

Physical Properties Analysis

The physical properties of materials derived from Bis(2-formylphenyl) ether, such as solubility, glass-transition temperatures, and thermal stability, are critical for their application in high-performance polymers. For instance, new aromatic poly(ether benzoxazole)s synthesized from bis(o-aminophenol) monomers exhibit high solubility in specific solvents and remarkable thermal stability, with glass-transition temperatures ranging from 190-251 °C and stability up to 380 °C in nitrogen atmosphere (Imai et al., 2002).

Chemical Properties Analysis

The chemical properties of Bis(2-formylphenyl) ether derivatives, such as reactivity in catalytic asymmetric synthesis and their role in producing chiral diols and polymers, underscore the compound's versatility in organic synthesis. The ability to catalyze reactions yielding high enantiomeric excesses indicates the compound's utility in synthesizing optically active materials (Soai et al., 1994).

科学研究应用

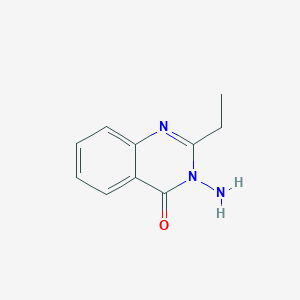

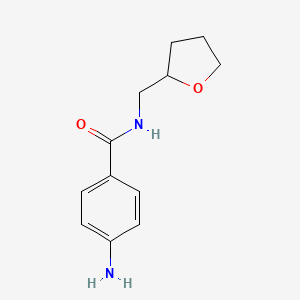

3. Synthesis of Schiff Bases

- Results or Outcomes: The synthesis results in the formation of Schiff bases, which exhibit useful biological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities .

4. Synthesis of Dibenzo-18-crown-6 Ether Functionalized Bis-Benzimidazole Derivatives

- Method of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions between various substituted ortho-phenylene diamines and pyridine diamines with 4,4′-diformyl dibenzo-18-crown-6 ether .

- Results or Outcomes: The synthesis results in the formation of dibenzo-18-crown-6 ether functionalized bis-benzimidazole derivatives, which have shown mild to good antifungal activity against Aspergillus niger, Trichothecium sp., Rhizopus sp., and Sclerotium rolfsii fungi species .

5. Synthesis of Macrocyclic Diimines

- Method of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions between methylene, ethylene, trimethylene and tetramethylene glycol bis (2-formylphenyl ether) and ethylene-, trimethylene- and tetramethylene-diamine .

- Results or Outcomes: The synthesis results in the formation of macrocyclic diimines, which are known for their chelating properties .

6. Synthesis of Macrocyclic Schiff Bases

- Application Summary: Bis(2-formylphenyl) Ether can be used in the synthesis of macrocyclic Schiff bases. These are the condensation products of 1,6-bis(2-formylphenyl)hexane with thiocarbohydrazide .

- Results or Outcomes: The synthesis results in the formation of macrocyclic Schiff bases, which are known for their chelating properties .

安全和危害

未来方向

属性

IUPAC Name |

2-(2-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZLKFWMQOYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346758 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-formylphenyl) Ether | |

CAS RN |

49590-51-4 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

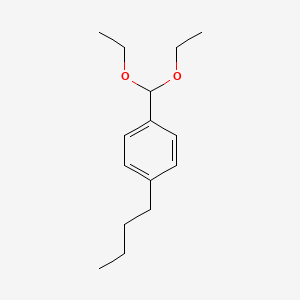

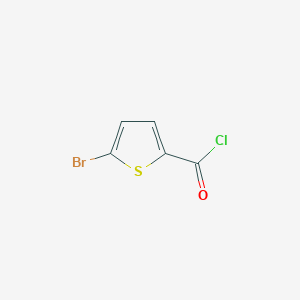

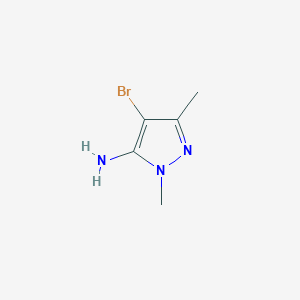

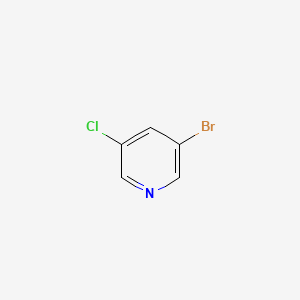

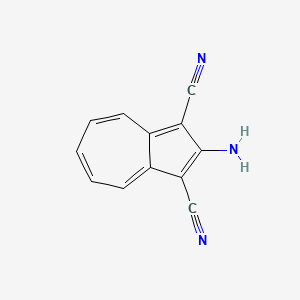

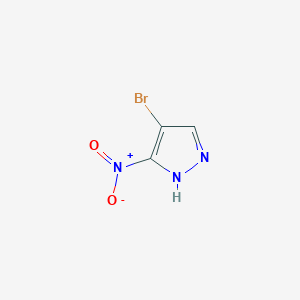

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。